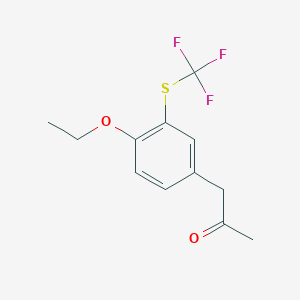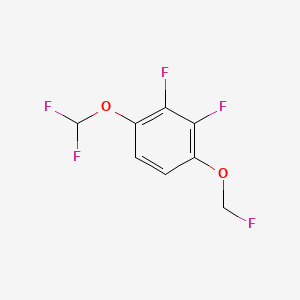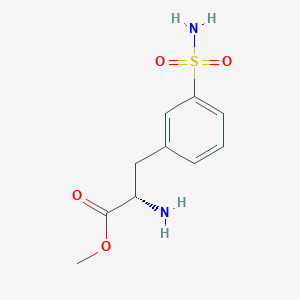
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a protected amino acid derivative, which undergoes sulfonation and subsequent esterification to yield the desired product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- Methyl (2S)-2-amino-3-(4-sulfamoylphenyl)propanoate
- Methyl (2S)-2-amino-3-(2-sulfamoylphenyl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is unique due to the position of the sulfamoyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and binding affinity to molecular targets. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable molecule for specific applications.
特性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)17(12,14)15/h2-5,9H,6,11H2,1H3,(H2,12,14,15)/t9-/m0/s1 |
InChIキー |
BQJVDEJGLZZZSB-VIFPVBQESA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)N)N |
正規SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
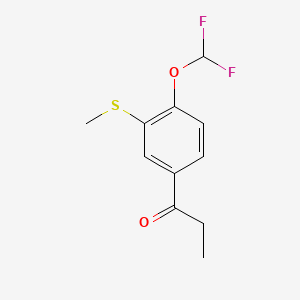
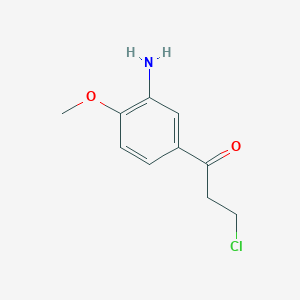
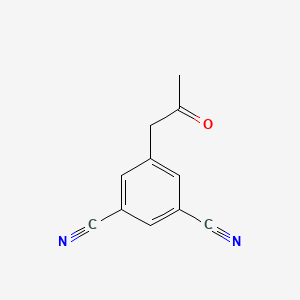
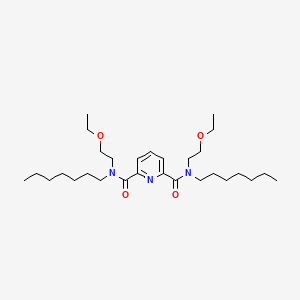
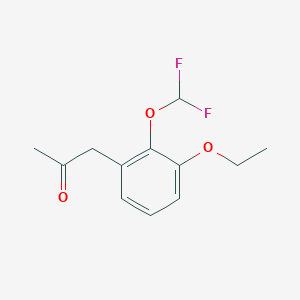


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)


